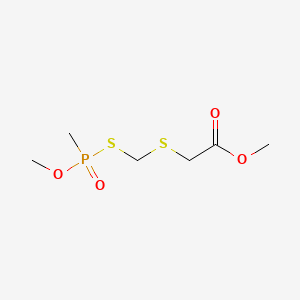![molecular formula C22H31N3O7S3 B13770091 methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-carboxamide CAS No. 55301-84-3](/img/structure/B13770091.png)
methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-3-carboxamide is a complex organic compound that combines the properties of methanesulfonic acid and a benzothiepine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-3-carboxamide typically involves multiple steps. The starting materials include methanesulfonic acid and 5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-3-carboxamide. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired reaction proceeds efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-(4-methylpiperazin-1-yl)aniline: This compound shares the piperazine moiety and is used in similar chemical reactions.
N-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide: Another compound with a piperazine skeleton, used in various biological studies.
Uniqueness
Methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-3-carboxamide is unique due to its combination of methanesulfonic acid and benzothiepine derivative, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
55301-84-3 |
|---|---|
Molecular Formula |
C22H31N3O7S3 |
Molecular Weight |
545.7 g/mol |
IUPAC Name |
methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-carboxamide |
InChI |
InChI=1S/C20H23N3OS.2CH4O3S/c1-22-8-10-23(11-9-22)17-13-14-4-2-3-5-18(14)25-19-7-6-15(20(21)24)12-16(17)19;2*1-5(2,3)4/h2-7,12,17H,8-11,13H2,1H3,(H2,21,24);2*1H3,(H,2,3,4) |
InChI Key |
ZESHHGKIBXVEJL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)C(=O)N.CS(=O)(=O)O.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


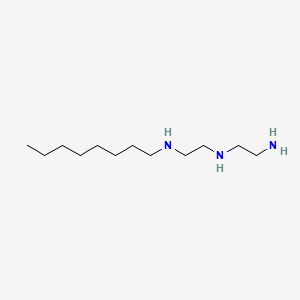
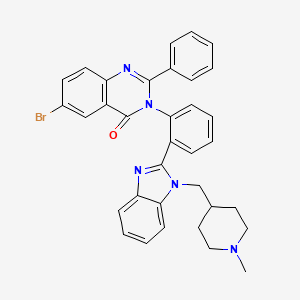
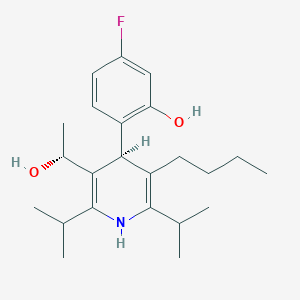
![6-pyridin-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13770031.png)

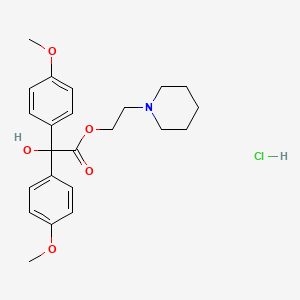

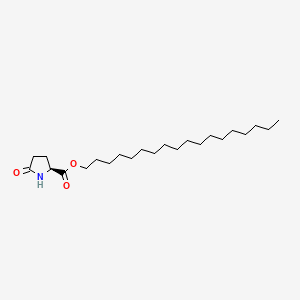
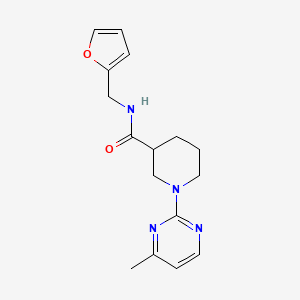
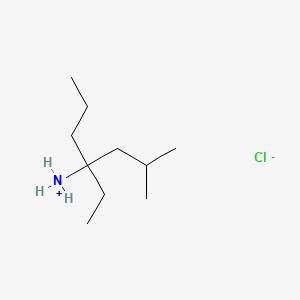
![Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+)](/img/structure/B13770064.png)

![Molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS']dioxodi-mu-thioxodi-](/img/structure/B13770069.png)
